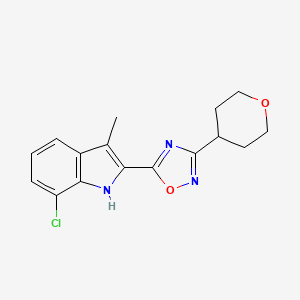
5-(7-chloro-3-methyl-1H-indol-2-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(7-chloro-3-methyl-1H-indol-2-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 5-(7-chloro-3-methyl-1H-indol-2-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and microbial growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and inhibit microbial growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(7-chloro-3-methyl-1H-indol-2-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole is its potential use in drug discovery and development. Its diverse range of applications makes it a promising candidate for further study. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are many future directions for the study of 5-(7-chloro-3-methyl-1H-indol-2-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole. One potential direction is the development of new drug formulations that improve the solubility of this compound. Another potential direction is the study of its potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in drug discovery and development.
Synthesis Methods
The synthesis of 5-(7-chloro-3-methyl-1H-indol-2-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 7-chloro-3-methyl-1H-indole-2-carboxylic acid hydrazide with 4-hydroxyhexan-2-one in the presence of acetic acid and polyphosphoric acid. This reaction yields this compound in good yield and purity.
Scientific Research Applications
The potential applications of 5-(7-chloro-3-methyl-1H-indol-2-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole in scientific research are vast. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-(7-chloro-3-methyl-1H-indol-2-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-11-3-2-4-12(17)14(11)18-13(9)16-19-15(20-22-16)10-5-7-21-8-6-10/h2-4,10,18H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWRXZGMQPCELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)C3=NC(=NO3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4-trimethyl-5-[3-oxo-3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]propyl]-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7357082.png)
![4-ethyl-2-[[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7357084.png)
![2-[(1-cyclopentylpyrazol-3-yl)methylsulfanyl]-4-cyclopropyl-1H-pyrimidin-6-one](/img/structure/B7357087.png)
![1-Methyl-4-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7357091.png)
![3-[1-(1-Phenyl-1,2,4-triazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357099.png)
![4,5-Dimethyl-3-[3-oxo-3-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one](/img/structure/B7357103.png)
![3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357111.png)
![3-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357113.png)
![2-methyl-5-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-ylmethyl)-4H-1,2,4-triazol-3-one](/img/structure/B7357122.png)
![2-methyl-5-[(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienylamino)methyl]-4H-1,2,4-triazol-3-one](/img/structure/B7357133.png)
![3-[4-(7-methyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B7357137.png)
![6-(5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357141.png)
![2-(2-chlorophenyl)sulfanyl-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]propanamide](/img/structure/B7357147.png)
![2-amino-4-[1-(4-propan-2-ylbenzoyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7357153.png)